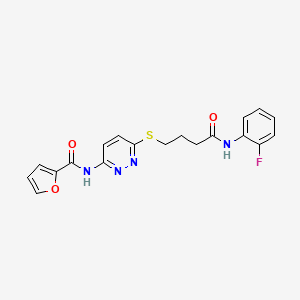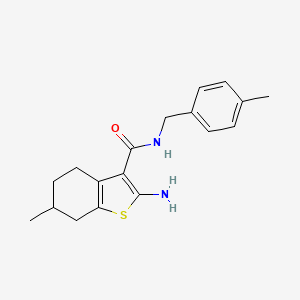
N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring, a furan ring, and a fluorophenyl group, making it a subject of study for its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and furan rings, followed by the introduction of the fluorophenyl group and the formation of the thioether linkage. Common reagents used in these reactions include halogenated intermediates, amines, and thiols under controlled conditions such as reflux or inert atmospheres.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridazine or furan rings.
Aplicaciones Científicas De Investigación
N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Its biological activity is of interest, particularly in the context of enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: It could be used in the synthesis of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and thioether linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is unique due to its specific combination of functional groups and the presence of the fluorophenyl moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[6-[4-(2-fluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c20-13-5-1-2-6-14(13)21-17(25)8-4-12-28-18-10-9-16(23-24-18)22-19(26)15-7-3-11-27-15/h1-3,5-7,9-11H,4,8,12H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTASHUGLWKSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine](/img/structure/B2712135.png)
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2712137.png)



![8-(4-ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2712142.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclohexanecarboxamide;hydrochloride](/img/structure/B2712144.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2712145.png)

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2712152.png)

![2-({[4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2712155.png)
